

# Eutectic Mixture of Lidocaine and Prilocaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The eutectic mixture of lidocaine and prilocaine (commonly known as EMLA) represents a significant advancement in topical anesthesia. This technical guide provides an in-depth overview of its core principles, from its unique physicochemical properties to its clinical application, with a focus on the experimental methodologies used in its evaluation.

EMLA is an oil-in-water emulsion with the oil phase being a 1:1 eutectic mixture of lidocaine and prilocaine by weight.[1] This eutectic mixture has a melting point below room temperature, allowing the local anesthetics to exist as a liquid oil rather than as crystals.[1] This characteristic enhances the penetration and subsequent systemic absorption of both active pharmaceutical ingredients (APIs) compared to individual crystalline applications.[1]

## **Physicochemical Properties**

The formulation of a eutectic mixture is central to the efficacy of this topical anesthetic. Both lidocaine and prilocaine are solid at room temperature; however, when combined in a specific ratio, the melting point of the mixture is depressed to below ambient temperature, resulting in a liquid oil phase.[1] This oil phase, with a high concentration of the local anesthetics, is then emulsified to create the cream formulation.

Table 1: Physicochemical Properties of Lidocaine and Prilocaine



| Property                               | Lidocaine                                                  | Prilocaine                                              | Reference |
|----------------------------------------|------------------------------------------------------------|---------------------------------------------------------|-----------|
| Chemical Designation                   | Acetamide, 2-<br>(diethylamino)-N-(2,6-<br>dimethylphenyl) | Propanamide, N-(2-<br>methylphenyl)-2-<br>(propylamino) | [1]       |
| Molecular Weight                       | 234.3 g/mol                                                | 220.3 g/mol                                             | [1]       |
| Octanol:Water Partition Ratio (pH 7.4) | 43                                                         | 25                                                      | [1]       |

Table 2: Composition of EMLA Cream

| Ingredient                        | Concentration (per gram)       | Function                                                  | Reference |
|-----------------------------------|--------------------------------|-----------------------------------------------------------|-----------|
| Lidocaine                         | 25 mg                          | Active Pharmaceutical<br>Ingredient (Local<br>Anesthetic) | [1]       |
| Prilocaine                        | 25 mg                          | Active Pharmaceutical<br>Ingredient (Local<br>Anesthetic) | [1]       |
| Polyoxyethylene fatty acid esters | Varies Emulsifiers             |                                                           | [1]       |
| Carboxypolymethylen e             | Varies                         | Thickening agent                                          | [1]       |
| Sodium Hydroxide                  | Sodium Hydroxide q.s. to pH ~9 |                                                           | [1]       |
| Purified Water                    | q.s. to 1 gram                 | Vehicle                                                   | [1]       |

## **Mechanism of Action**

Lidocaine and prilocaine are amide-type local anesthetics that provide dermal analgesia by stabilizing neuronal membranes.[1] This stabilization inhibits the ionic fluxes, particularly the influx of sodium ions, required for the initiation and conduction of nerve impulses.[1]



## **Signaling Pathway**

The primary mechanism of action involves the blockage of voltage-gated sodium channels within the nerve cell membrane.



Click to download full resolution via product page

Mechanism of action of lidocaine and prilocaine at the neuronal membrane.

## **Pharmacokinetics and Pharmacodynamics**

The systemic absorption of lidocaine and prilocaine from the eutectic mixture is influenced by the application site, duration of application, and the surface area of application.

Table 3: Pharmacokinetic Parameters of Lidocaine and Prilocaine after Topical Application

| Parameter                                | Lidocaine            | Prilocaine           | Conditions                                            | Reference |
|------------------------------------------|----------------------|----------------------|-------------------------------------------------------|-----------|
| Peak Plasma Concentration (Cmax)         | 0.05 - 0.16<br>μg/mL | 0.02 - 0.10<br>μg/mL | 60 g cream / 400<br>cm² for 3 hours<br>on intact skin | [2]       |
| Time to Peak Plasma Concentration (Tmax) | ~2 - 6 hours         | ~2 - 6 hours         | 60 g cream / 400<br>cm² for 3 hours<br>on intact skin | [3]       |
| Systemic<br>Absorption                   | ~5%                  | ~5%                  | 60 g cream / 400<br>cm² for 3 hours<br>on intact skin | [3]       |

Table 4: Pharmacodynamic Properties of EMLA Cream



| Property                                 | Value       | Conditions                                          | Reference |
|------------------------------------------|-------------|-----------------------------------------------------|-----------|
| Onset of Analgesia                       | ~1 hour     | Application under occlusive dressing on intact skin | [2]       |
| Time to Maximum<br>Analgesia             | 2 - 3 hours | Application under occlusive dressing on intact skin | [2]       |
| Duration of Analgesia<br>(after removal) | 1 - 2 hours | Following a 1-2 hour application                    | [3]       |

## Experimental Protocols In Vitro Skin Permeation Study

This protocol is designed to assess the rate and extent of lidocaine and prilocaine permeation through human skin from the eutectic mixture formulation using a Franz diffusion cell.

#### Methodology:

- Skin Preparation:
  - Excised human cadaver skin is used.
  - $\circ~$  The subcutaneous fat is removed, and the skin is dermatomed to a thickness of approximately 500  $\mu m.$
  - The skin is stored at -20°C until use.
  - Prior to the experiment, the skin is thawed and cut into sections to fit the Franz diffusion cells.
- Franz Diffusion Cell Setup:
  - The dermatomed skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.



- The receptor compartment is filled with a phosphate-buffered saline (PBS) solution at pH
   7.4, maintained at 32°C to simulate skin surface temperature.
- The receptor fluid is continuously stirred with a magnetic stir bar.
- Dosing and Sampling:
  - A precise amount of the eutectic mixture cream (e.g., 10 mg/cm²) is applied to the surface of the stratum corneum in the donor compartment.
  - The donor compartment is occluded to prevent evaporation.
  - At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor fluid are withdrawn for analysis.
  - An equal volume of fresh, pre-warmed receptor fluid is immediately replaced in the receptor compartment to maintain a constant volume.
- Sample Analysis:
  - The concentration of lidocaine and prilocaine in the collected samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method.





Click to download full resolution via product page

Workflow for an in vitro skin permeation study.



## Determination of Lidocaine and Prilocaine in Human Plasma by HPLC

This protocol outlines a method for the simultaneous quantification of lidocaine and prilocaine in human plasma.

#### Methodology:

- Sample Preparation (Liquid-Liquid Extraction):
  - To 200 μL of human plasma, add an internal standard (e.g., bupivacaine).
  - Alkalinize the plasma sample with sodium hydroxide.
  - Extract the analytes with diethyl ether by vortexing.
  - Centrifuge to separate the organic and aqueous layers.
  - Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the residue in the mobile phase for injection into the HPLC system.
- Chromatographic Conditions:
  - HPLC System: A standard HPLC system with a UV detector.
  - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
  - Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer) in a suitable ratio.
  - Flow Rate: Typically 1.0 mL/min.
  - Detection: UV detection at a wavelength appropriate for both analytes (e.g., 210 nm).
  - Injection Volume: 20 μL.

## Foundational & Exploratory





| • | NΛ  | <b>⊵th</b> | hol  | Val | hi | atic | 'n.  |
|---|-----|------------|------|-----|----|------|------|
| • | IVI | CU         | ıvu. | vai | ıu | auc  | и і. |

• The method should be validated according to ICH guidelines for selectivity, linearity, accuracy, precision, and stability.





Click to download full resolution via product page

Workflow for HPLC analysis of lidocaine and prilocaine in plasma.



## **Stability Testing of the Eutectic Mixture Cream**

This protocol is based on ICH guidelines for stability testing of pharmaceutical products.

#### Methodology:

- Storage Conditions:
  - Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
  - Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
- Testing Frequency:
  - Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
  - Accelerated: 0, 3, and 6 months.
- Parameters to be Tested:
  - Physical Properties: Appearance, color, odor, phase separation, pH, and viscosity.
  - Chemical Properties: Assay of lidocaine and prilocaine, and determination of degradation products.
  - Microbiological Properties: Microbial limits testing.
- Acceptance Criteria:
  - The product must remain within the established specifications for all tested parameters throughout the study period.

### Conclusion

The eutectic mixture of lidocaine and prilocaine offers a highly effective method for topical dermal anesthesia. Its unique formulation, based on the principle of eutectic systems, allows for enhanced drug delivery through the stratum corneum. A thorough understanding of its physicochemical properties, mechanism of action, and pharmacokinetic profile, supported by robust experimental evaluation, is crucial for its continued development and clinical application.



The protocols outlined in this guide provide a framework for the comprehensive assessment of this and similar topical drug delivery systems.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Eutectic Mixture of Lidocaine and Prilocaine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12781917#eutectic-mixture-of-lidocaine-and-prilocaine-explained]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com